4,6-Dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine
Description
4,6-Dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine is a pyrimidine derivative characterized by a 4,6-dimethyl-substituted pyrimidine core and a 2-pyrrolidin-1-ylethylsulfanyl substituent at the 2-position.
Properties
IUPAC Name |
4,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S/c1-10-9-11(2)14-12(13-10)16-8-7-15-5-3-4-6-15/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPLKVKNJUNHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCN2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 2-(pyrrolidin-1-yl)ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pyrrolidin-1-ylethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer, antiviral, and antimicrobial compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The sulfur-containing group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine
- Structure : Replaces the pyrrolidine ethylsulfanyl group with a piperazine ring .
- Synthesis : Achieved via coupling of 2-chloro-4,6-dimethylpyrimidine with excess piperazine (96% yield) to minimize dimer formation .
- Biological Activity: Exhibits binding affinity for adenosine A2A receptors (Ki = 11.2 μM). The presence of a carbonyl linker between piperazine and indole enhances receptor affinity compared to non-carbonyl analogs .
4,6-Dimethyl-2-(phenyldisulfanyl)pyrimidine
- Structure : Features a phenyldisulfanyl group instead of pyrrolidine ethylsulfanyl .
- Biological Activity : Demonstrated inhibitory activity against SARS-CoV main protease (IC50 = 1.379 μM) in QSAR studies .
- Key Difference : The disulfanyl group introduces aromaticity and polarity, whereas the ethylsulfanyl-pyrrolidine substituent may enhance lipophilicity and blood-brain barrier (BBB) penetration, as observed in a related purine derivative ().
1,3-Dimethyl-8-(2-pyrrolidin-1-ylethylsulfanyl)-6-sulfanylidene-7H-purin-2-one
- Structure : A purine derivative with a similar 2-pyrrolidin-1-ylethylsulfanyl group .
- Properties: Non-toxic, non-hemolytic, and capable of crossing the BBB .
Binding Affinity
- Adenosine Receptors: Piperazine-linked analogs show selectivity for A2A receptors, but linker length and substituents significantly modulate activity. For example, extending the linker beyond two carbons abolishes affinity .
- SARS-CoV Inhibition : Disulfanyl-substituted pyrimidines exhibit protease inhibition, dependent on electronic properties of substituents .
Physicochemical Properties
- Lipophilicity : The pyrrolidine ethylsulfanyl group likely increases logP compared to polar disulfanyl or piperazine substituents, enhancing membrane permeability.
- Crystallography : Pyrimidinium salts with methylsulfanyl groups form planar structures stabilized by hydrogen bonds and π–π interactions . Bulkier substituents (e.g., ethylsulfanyl-pyrrolidine) may disrupt crystallinity but improve solubility.
Data Table: Key Comparative Metrics
*Estimated based on structural similarity.
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